Acide isoquinoléine-4-carboxylique

Vue d'ensemble

Description

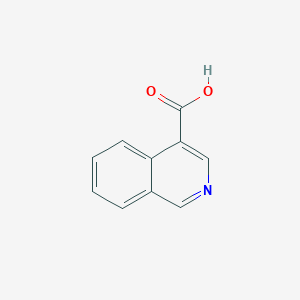

Isoquinoline-4-carboxylic acid is a bioactive scaffold that is important in medicinal chemistry. It is a core structural element present in several peptide-based drugs and is part of various biologically active compounds . The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound, which is structurally similar to quinoline.

Synthesis Analysis

The synthesis of isoquinoline-4-carboxylic acid derivatives has been approached through various methods. A rapid synthesis of a related compound, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, was achieved using the Pictet-Spengler reaction followed by catalytic dehalogenation . Diversity-oriented synthesis methods have been employed to create 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, utilizing traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions, as well as modern approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction . Additionally, a Cu-catalyzed cascade reaction involving the Ugi postcyclization strategy has been designed to access highly substituted isoquinolone-4-carboxylic acids .

Molecular Structure Analysis

The molecular structure of isoquinoline-4-carboxylic acid derivatives has been studied using various analytical techniques. Detailed 2D DQF-COSY and 2D NOESY NMR analysis has been performed to understand the rotational isomerism of bicyclic amino acid derivatives . The most stable conformers of isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid have been determined, and their geometry optimized using high-level computational methods .

Chemical Reactions Analysis

Isoquinoline-4-carboxylic acid derivatives undergo various chemical reactions. For instance, the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been examined, leading to the formation of 4-substituted isoquinoline derivatives . In mass spectrometry studies, bisubstituted isoquinolines showed a tendency to form carboxylic acids after collisional activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline-4-carboxylic acid derivatives have been investigated through experimental and theoretical techniques. Vibrational fundamental modes, thermodynamic properties, and chemical shifts have been studied using FT-IR and FT-Raman spectroscopy, as well as NMR chemical shifts determined by Gauge Invariant Atomic Orbital (GIAO) method . The molecular electrostatic potential and total electron density have been determined to explain the size, shape, and reactive sites of the molecules .

Applications De Recherche Scientifique

Inhibiteurs des phosphatases alcalines

Des dérivés de l'acide isoquinoléine-4-carboxylique ont été synthétisés et évalués comme inhibiteurs puissants des phosphatases alcalines. Ces enzymes sont cruciales dans divers processus biologiques, et leur inhibition peut être significative dans le traitement de maladies telles que le cancer et l'hypophosphatasie .

Agents antibactériens

Les dérivés de l'isoquinoléine, y compris l'this compound, ont montré une activité antibactérienne significative contre une gamme de bactéries végétales. Ceci suggère un potentiel pour le développement de nouveaux bactéricides qui sont écologiquement durables .

Synthèse de composés biologiquement actifs

L'this compound est utilisé dans la synthèse de composés biologiquement et pharmaceutiquement importants. Il sert de bloc de construction pour créer des molécules diverses avec des effets thérapeutiques potentiels .

Chimie médicinale

Le motif quinoléine, qui comprend l'this compound, est essentiel dans plusieurs composés hétérocycliques pharmacologiquement actifs. Ces composés ont diverses applications en chimie médicinale, ce qui indique l'importance de l'this compound dans le développement de médicaments .

Applications en chimie industrielle

Les dérivés de l'this compound sont également importants en chimie industrielle en raison de leurs applications variées. La poussée vers des processus chimiques plus écologiques et durables a mis en évidence l'importance de ces composés dans le développement de pratiques industrielles respectueuses de l'environnement .

Mécanisme D'action

Target of Action

Isoquinoline-4-carboxylic acid (IQ4CA) has been identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and gut health .

Mode of Action

It’s known that iq4ca interacts with these enzymes, inhibiting their activity . This interaction likely involves the formation of a complex between IQ4CA and the enzyme, which prevents the enzyme from catalyzing its usual reactions .

Biochemical Pathways

The inhibition of alkaline phosphatases by IQ4CA can affect several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of phosphate esters, playing a role in phosphate metabolism and signal transduction . By inhibiting these enzymes, IQ4CA can potentially disrupt these pathways, leading to various downstream effects.

Pharmacokinetics

The physicochemical properties of iq4ca suggest that it may have good bioavailability

Result of Action

The inhibition of alkaline phosphatases by IQ4CA can lead to various molecular and cellular effects. For instance, the inhibition of h-TNAP could affect bone mineralization, while the inhibition of h-IAP could impact lipid metabolism and gut health . The specific effects of iq4ca on cells and tissues would depend on the context, including the specific cell type and the presence of other signaling molecules .

Action Environment

The action of IQ4CA can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of IQ4CA, potentially influencing its interaction with its targets . Additionally, the presence of other molecules could affect the binding of IQ4CA to its targets or its metabolism

Orientations Futures

Analyse Biochimique

Biochemical Properties

Isoquinoline-4-carboxylic acid has been evaluated as a potent inhibitor of alkaline phosphatases . It interacts with enzymes such as human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . The nature of these interactions involves the compound binding to these enzymes, inhibiting their activity .

Cellular Effects

Isoquinoline-4-carboxylic acid has shown significant effects on various types of cells. For instance, it has been found to have anticancer activity against breast cancer cells (MCF–7), bone marrow cancer cells (K–562), and cervical cancer cells (HeLa) . It influences cell function by inducing either G2 or S-phase cell cycle arrest within the respective cancer cell line, causing chromatin condensation and nuclear fragmentation .

Molecular Mechanism

The molecular mechanism of Isoquinoline-4-carboxylic acid involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . The compound’s ability to inhibit alkaline phosphatases is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

It is known that the compound has been synthesized and evaluated as a potent inhibitor of alkaline phosphatases , suggesting that it has a stable effect on these enzymes over time.

Metabolic Pathways

It is known that isoquinoline systems undergo biosynthesis from the cyclization of the Schiff base formed between dopamine and an aliphatic aldehyde .

Propriétés

IUPAC Name |

isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVMLYSLPCECGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332696 | |

| Record name | Isoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7159-36-6 | |

| Record name | Isoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic routes to obtain Isoquinoline-4-carboxylic acid derivatives?

A1: [, ] Researchers have developed novel synthetic approaches to obtain Isoquinoline-4-carboxylic acid derivatives. One method utilizes a formal [2 + 4] cycloaddition reaction between cyclopropylideneacetates and (diphenylmethylene)amine, resulting in the formation of dihydro-1-phenylisoquinoline-4-carboxylate and 1-phenylisoquinoline-4-carboxylate derivatives []. Another approach involves the reaction of a Michael adduct, formed between (diphenylmethylene)amine and a specific cyclopropylideneacetate, under basic conditions to produce 1-phenyl-2-aza-azulene-3a-carboxylate [].

Q2: Has Isoquinoline-4-carboxylic acid shown potential in medicinal chemistry?

A2: [, ] Yes, research suggests potential applications for Isoquinoline-4-carboxylic acid derivatives in medicinal chemistry. One study investigated small molecule inhibitors against Cobra venom cytotoxins (CTX), which cause severe tissue damage []. Through high-throughput virtual screening and molecular docking studies, 1-oxo-2H-isoquinoline-4-carboxylic acid was identified as a potential inhibitor, interacting with the antivenom binding site and functional loops of CTX []. Furthermore, Isoquinoline-4-carboxylic acid has been explored as a component of a brain-specific chemical delivery system for the antiretroviral drug Azidothymidine (AZT) []. A 1,2-dihydroisoquinoline targetor-based system demonstrated promising stability in acidic environments, potentially enhancing AZT delivery [].

Q3: How does the structure of Isoquinoline-4-carboxylic acid derivatives influence their properties and applications?

A3: [, ] The structure of Isoquinoline-4-carboxylic acid derivatives significantly influences their properties and potential applications. For instance, the presence of specific functional groups and their position on the Isoquinoline ring system can dictate binding affinities to biological targets, as observed in the study on CTX inhibitors []. Additionally, the oxidation state of the dihydroisoquinoline moiety in the AZT delivery system affected its stability and lipophilicity, crucial factors for its efficacy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

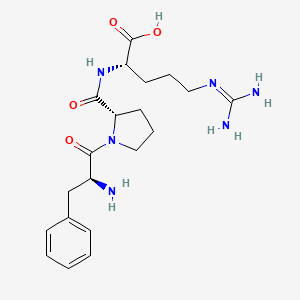

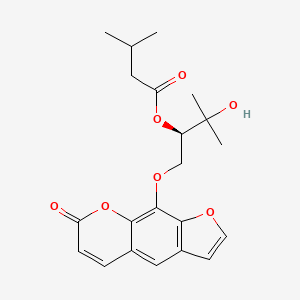

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)